molecular formula C19H14F3N3OS B12890560 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide

1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide

Cat. No.: B12890560
M. Wt: 389.4 g/mol
InChI Key: MZKWOTWAPCYKCZ-WYMPLXKRSA-N
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Description

1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound that features a phenyl group, a trifluoromethyl-substituted phenyl group, and a furan ring

Preparation Methods

The synthesis of 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde and a compound containing an active methylene group, such as hydrazinecarbothioamide . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C19H14F3N3OS

Molecular Weight

389.4 g/mol

IUPAC Name

1-phenyl-1-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C19H14F3N3OS/c20-19(21,22)14-6-4-5-13(11-14)17-10-9-16(26-17)12-24-25(18(23)27)15-7-2-1-3-8-15/h1-12H,(H2,23,27)/b24-12+

InChI Key

MZKWOTWAPCYKCZ-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C(=S)N)/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)N(C(=S)N)N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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